molecular formula C8H6F3NO B3031747 Benzaldehyde, 4-(trifluoromethyl)-, oxime CAS No. 66046-34-2

Benzaldehyde, 4-(trifluoromethyl)-, oxime

Cat. No.: B3031747
CAS No.: 66046-34-2
M. Wt: 189.13 g/mol
InChI Key: MNDYDYTXPOFXLS-UHFFFAOYSA-N
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Description

Chemical Identity and Structure Benzaldehyde, 4-(trifluoromethyl)-, oxime (CAS 24652-60-6) is an aromatic oxime derivative with the molecular formula C₈H₆F₃NO (molecular weight: 189.13 g/mol). Its structure consists of a benzaldehyde backbone substituted with a trifluoromethyl (-CF₃) group at the para position, followed by oxime (-CH=N-OH) functionalization . The (E)-isomer is the predominant form due to steric and electronic stabilization .

Synthesis
This compound is synthesized via the condensation of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) under mild acidic conditions. For example, hydroxylammonium chloride reacts with 4-trifluoromethyl benzaldehyde in solvents like THF or aqueous acetic acid, yielding the oxime in moderate to high purity (56–75% yields) .

Properties

IUPAC Name

N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDYDYTXPOFXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388889
Record name Benzaldehyde, 4-(trifluoromethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66046-34-2
Record name Benzaldehyde, 4-(trifluoromethyl)-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis from Benzaldehyde, 4-(trifluoromethyl)-: The oxime derivative can be synthesized by reacting with in the presence of a base such as sodium hydroxide.

    Industrial Production Methods: Industrially, the synthesis involves similar steps but on a larger scale, ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, 4-(trifluoromethyl)-, oxime can undergo oxidation reactions to form corresponding nitriles or amides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the oxime group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzonitrile or benzamide.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
Benzaldehyde, 4-(trifluoromethyl)-, oxime serves as a valuable reagent in the synthesis of various organic compounds. Its structural features allow it to participate in multiple chemical reactions including:

  • Oxidation : Can be oxidized to form corresponding nitriles or amides.
  • Reduction : Can be reduced to produce amines or other derivatives.
  • Substitution Reactions : The oxime group can be replaced by other functional groups under specific conditions.

Table 1: Chemical Reactions of this compound

Reaction TypeProductCommon Reagents
OxidationBenzonitrile or BenzamidePotassium permanganate, Chromium trioxide
ReductionCorresponding AminesSodium borohydride, Lithium aluminum hydride
SubstitutionVarious Substituted DerivativesN-chlorosuccinimide in DMF

Pharmaceutical Applications

Potential Antimicrobial and Antifungal Properties
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal activities. The trifluoromethyl group enhances the lipophilicity and biological activity of the compound compared to non-fluorinated analogs. This makes it a candidate for further pharmacological exploration.

  • Case Study : A study demonstrated that modifications of benzaldehyde oxime derivatives could lead to compounds with significant antifungal activity against various pathogens.

Agrochemical Applications

Fungicidal and Herbicidal Activities
Benzaldehyde derivatives, including 4-(trifluoromethyl)-, have been investigated for their potential as fungicides and herbicides. The presence of the trifluoromethyl group contributes to enhanced biological activity.

  • Case Study : Research has shown that certain benzaldehyde oxime derivatives exhibit strong herbicidal properties, making them suitable for use in agricultural formulations aimed at controlling plant diseases.

Material Science

Applications in Dye Chemistry
The compound is also utilized in the synthesis of azo dyes and other materials due to its ability to participate in complex chemical reactions.

  • Example Application : Synthesis of new azo dyes containing a 5(4H)-oxazolone ring has been reported using benzaldehyde derivatives as starting materials.

Mechanism of Action

Molecular Targets and Pathways:

  • The compound exerts its effects through interactions with specific enzymes and receptors.
  • It can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Key Properties

  • Physical Properties : Boiling point: 205 ± 40 °C (predicted), density: 1.27 ± 0.1 g/cm³, pKa: 10.21 ± 0.10 .
  • Spectroscopic Data : Characteristic IR absorption bands for the oxime (N-O stretch at ~945 cm⁻¹) and aromatic C-F stretches (~1250–1100 cm⁻¹) are observed. ¹H-NMR signals include a singlet for the oxime proton (~8.3 ppm) and aromatic protons (δ 7.6–7.9 ppm) .

Structural and Functional Analogues

The following table compares Benzaldehyde, 4-(trifluoromethyl)-, oxime with structurally related benzaldoximes:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications References
This compound C₈H₆F₃NO -CF₃ (para) 189.13 pKa ~10.2; pharmaceutical intermediates
4-Chlorobenzaldoxime C₇H₆ClNO -Cl (para) 155.58 Higher acidity (pKa ~8.5); pesticide synthesis
(E)-Benzaldehyde oxime C₇H₇NO None (parent oxime) 121.14 Lower boiling point (~195 °C); model for cycloadditions
4-Bromo-2-fluorobenzaldoxime C₇H₅BrFNO -Br (para), -F (ortho) 218.03 Halogenated reactivity; Suzuki coupling precursor
3-(4-Methylphenoxy)benzaldoxime C₁₄H₁₃NO₂ -O-C₆H₄CH₃ (meta) 227.26 Enhanced lipophilicity (XlogP ~3.5); ligand design
Electron-Withdrawing Groups (EWGs)
  • Trifluoromethyl (-CF₃) : The strong EWG increases oxime acidity (pKa ~10.2) and stabilizes intermediates in cyclization reactions (e.g., β-lactam synthesis) .
  • Chloro (-Cl) : Enhances electrophilicity for nucleophilic substitutions, making 4-chlorobenzaldoxime useful in pesticide synthesis .
Halogenated Derivatives
  • Bromo/Fluoro : The 4-bromo-2-fluoro derivative exhibits dual halogen effects, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for biaryl frameworks .
Alkoxy and Aryloxy Groups
  • Phenoxy (-OAr): Substituents like 4-methylphenoxy increase lipophilicity, improving bioavailability in drug candidates .

Comparative Reactivity in Key Reactions

Cyclization Reactions
  • Trifluoromethyl Derivative : Forms β-lactams via copper-catalyzed rearrangement of O-propargyl oximes .
  • Parent Oxime : Participates in 1,3-dipolar cycloadditions with alkynes to yield isoxazoles (e.g., anthracene-linked derivatives) .
Metabolic Pathways
  • The trifluoromethyl variant is metabolized to 4-(trifluoromethyl)benzaldehyde in liver microsomes, forming reactive amine adducts linked to drug toxicity .
  • Chloro and bromo derivatives are less studied in metabolic contexts but are associated with environmental persistence due to halogen stability .

Biological Activity

Benzaldehyde, 4-(trifluoromethyl)-, oxime (C₈H₆F₃NO) is an organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances both its chemical reactivity and biological properties, making it a significant compound in organic synthesis and pharmaceutical development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Benzaldehyde Backbone : A phenyl group with a carbonyl (aldehyde) functional group.
  • Trifluoromethyl Group : A highly electronegative substituent that influences lipophilicity and reactivity.
  • Oxime Functional Group : A characteristic feature that allows for various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including antimicrobial and antifungal properties. The trifluoromethyl group may enhance these activities compared to other similar compounds.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Preliminary investigations suggest effectiveness against various bacterial strains.
  • Antifungal Activity : The compound has demonstrated potential against specific fungal pathogens.

While specific mechanisms of action for this compound in biological systems remain largely unexplored, it is hypothesized that its interactions with biological targets may involve:

  • Hydrogen Bonding : Significant intermolecular interactions such as O—H⋯N hydrogen bonds.
  • Van der Waals Forces : Stabilization of the crystal structure may contribute to its biological efficacy.

Comparative Analysis with Similar Compounds

To understand the unique characteristics of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
Benzaldehyde OximeC₇H₇NOLacks trifluoromethyl group
4-Fluorobenzaldehyde OximeC₇H₆FNOContains a fluorine atom instead
2-(Trifluoromethyl)benzaldehyde OximeC₈H₇F₃NOTrifluoromethyl group at position 2

The presence of the trifluoromethyl group in this compound significantly influences its reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various oxime derivatives, including this compound. Results indicated promising activity against Gram-positive and Gram-negative bacteria as well as fungi .
  • Pharmacological Exploration : Another research highlighted the potential of this compound in drug design due to its unique structural features that may enhance lipophilicity and target specificity .
  • Structural Characterization : Crystallographic studies revealed the stabilization mechanisms within the compound's structure through intermolecular interactions. These findings are crucial for understanding how such compounds can be optimized for better biological activity .

Future Research Directions

Despite the promising findings related to the biological activity of this compound, further research is necessary to:

  • Elucidate specific mechanisms of action.
  • Conduct in vivo studies to assess efficacy and safety profiles.
  • Explore potential applications in pharmacology and agrochemistry.

Q & A

Q. How can computational modeling predict the reactivity of 4-(trifluoromethyl)benzaldehyde oxime in novel reactions?

  • Workflow :
  • DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level.
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Solvent effects : Simulate using PCM models for polar aprotic solvents (e.g., THF) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 4-(trifluoromethyl)-, oxime
Reactant of Route 2
Benzaldehyde, 4-(trifluoromethyl)-, oxime

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